molecular formula C15H12N2O3 B3325684 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 2190524-46-8

6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B3325684
CAS No.: 2190524-46-8
M. Wt: 268.27 g/mol
InChI Key: ZLVRLNJKXHYHPX-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 2190524-46-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 6 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₅H₁₁N₂O₃, with a molecular weight of 267.26 g/mol . The benzyloxy group introduces lipophilicity, while the carboxylic acid enhances polarity, creating a balance that may influence solubility and biological interactions. This compound is primarily utilized in medicinal chemistry research as a precursor for developing targeted therapies, though its direct pharmacological applications remain under investigation .

Properties

IUPAC Name

6-phenylmethoxypyrazolo[1,5-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)14-13(7-6-12-8-9-16-17(12)14)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVRLNJKXHYHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N3C(=CC=N3)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182663
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190524-46-8
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2190524-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 6-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methylpyridine with benzyl bromide to introduce the benzyloxy group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and suitable catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .

Scientific Research Applications

6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The benzyloxy group significantly increases logP, reducing solubility compared to unsubstituted or methoxy analogs.
  • Pyrazolo-pyrimidine derivatives generally exhibit higher molecular weights and moderate solubility due to nitrogen-rich cores.

Biological Activity

6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H11N3O3C_{13}H_{11}N_3O_3 and a molecular weight of approximately 245.24 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which may improve its bioavailability in biological systems.

Research indicates that this compound acts primarily as an inhibitor of specific kinases , notably AXL and c-MET. These kinases are implicated in various cancer pathways, and their inhibition can lead to reduced tumor growth and metastasis .

Table 1: Comparison of Kinase Inhibition Potency

CompoundTarget KinaseIC50 (µM)Reference
This compoundAXL12.5
This compoundc-MET15.0
Other inhibitors (e.g., Sorafenib)c-MET10.0

Anti-Cancer Activity

Studies have shown that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anti-cancer properties. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism includes inducing apoptosis and inhibiting cell cycle progression at specific concentrations .

Anti-Inflammatory Properties

In addition to its anti-cancer activity, this compound has shown potential as an anti-inflammatory agent . Pyrazolo[1,5-a]pyridine derivatives are known to inhibit pro-inflammatory cytokines and pathways such as NF-κB and AP-1 signaling. This suggests that this compound could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo[1,5-a]pyridine core or substituents like the benzyloxy group can significantly influence its potency and selectivity against various targets.

Table 2: SAR Insights

ModificationEffect on ActivityReference
Benzyloxy groupIncreases lipophilicity and kinase inhibition
Carboxylic acid group at position 7Essential for biological activity
Variations in alkyl substitutionAlters solubility and receptor binding affinity

Case Studies

Several studies have evaluated the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study assessed the cytotoxicity of various pyrazolo[1,5-a]pyridine derivatives on MDA-MB-231 and HepG2 cells. The results indicated that compounds with similar structures exhibited IC50 values ranging from 2.43 µM to 14.65 µM, highlighting the effectiveness of these compounds in inhibiting cancer cell proliferation .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound demonstrated significant inhibition of inflammatory markers, suggesting a potential role in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves refluxing pyrazolo[1,5-a]pyridine derivatives with benzyloxy-containing enaminones in pyridine, followed by acidification and crystallization. For example, reacting 5-aminopyrazole-4-carboxamides with enaminones under reflux (6–12 hours) in pyridine yields 7-substituted pyrazolo[1,5-a]pyrimidines. Acidification with 2N HCl precipitates the product, which is then recrystallized from solvents like DMF or ethanol to achieve >85% purity . Solvent choice (e.g., DMF vs. pyridine) and reaction duration critically affect yield due to side reactions like over-nitration or decomposition .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key methods include:

  • IR spectroscopy : Detects carbonyl (CO) stretches (~1690 cm⁻¹) and NH groups (~3249 cm⁻¹) .
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.0 ppm). 13^{13}C NMR confirms carboxylic acid (δ ~170 ppm) and pyridine/pyrazole carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate must be stored in desiccators with silica gel. Reactions involving HNO3_3 or H2_2SO4_4 (e.g., nitration at 0°C) require anhydrous conditions to prevent hydrolysis. Post-reaction, ice-cold water quenching minimizes degradation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?

Minor deviations (e.g., ±0.2% for C/H/N) may arise from incomplete crystallization or hygroscopicity. For example, a compound with theoretical C: 61.65% vs. found C: 61.78% suggests residual solvent. Solutions include:

  • Prolonged drying under vacuum (<1 mmHg, 24 hours).
  • Re-crystallization from non-polar solvents (e.g., hexane/EtOAc).
  • Cross-validation via HRMS to rule out impurities .

Q. What strategies optimize functionalization at position 7 while minimizing by-products?

Position 7 functionalization (e.g., nitration, benzoylation) requires precise control:

  • Nitration : Use dropwise HNO3_3 addition in H2_2SO4_4 at 0°C to avoid di-nitration .
  • Benzoylation : React with benzoyl chloride in pyridine (1:1 molar ratio) under N2_2 to suppress oxidation .
  • Heteroaryl introduction : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids .

Q. How can reaction scalability challenges be addressed without compromising purity?

Scaling up introduces issues like exothermic reactions and inefficient mixing. Mitigation strategies:

  • Use jacketed reactors for temperature control during acidification.
  • Replace batch crystallization with continuous flow crystallization for uniform particle size .
  • Monitor intermediates via inline FTIR to detect side reactions early .

Data Contradiction Analysis

Q. Why might melting point data vary across studies for the same derivative?

Variations (e.g., mp >300°C vs. 290°C) often stem from polymorphic forms or solvent inclusion. For instance, recrystallization from DMF vs. ethanol can yield different crystal lattices. Differential Scanning Calorimetry (DSC) and PXRD help identify polymorphs .

Q. How should conflicting bioactivity results in analogs be interpreted?

Pyrazolo[1,5-a]pyrimidines exhibit varied bioactivity due to substituent effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing IC50_{50} values. Use orthogonal assays (e.g., SPR vs. cell-based) and control for logP (aim for 1–3) .

Methodological Tables

Parameter Optimal Conditions References
Nitration Temperature0°C (prevents di-nitration)
Recrystallization SolventDMF/EtOH (1:3) for high-purity crystals
HRMS CalibrationInternal standard (e.g., NaTFA)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid
Reactant of Route 2
6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid

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